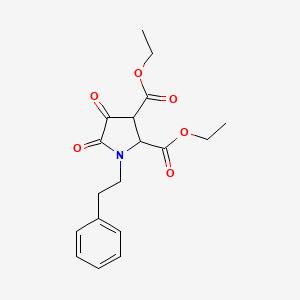
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate is a chemical compound with the molecular formula C17H19NO6 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl oxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the ethoxy groups, forming new derivatives.
Aplicaciones Científicas De Investigación
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparación Con Compuestos Similares
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyrrolidine derivative with different substituents, used in similar applications.
Diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate: A structurally related compound with a cyclohexane ring instead of a pyrrolidine ring.
Diethyl 4,5-dioxo-1-phenethyl-pyrrolidine-2,3-dicarboxylate: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propiedades
Número CAS |
7399-21-5 |
|---|---|
Fórmula molecular |
C18H21NO6 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C18H21NO6/c1-3-24-17(22)13-14(18(23)25-4-2)19(16(21)15(13)20)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Clave InChI |
NHJVWZVFKVUHHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N(C(=O)C1=O)CCC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
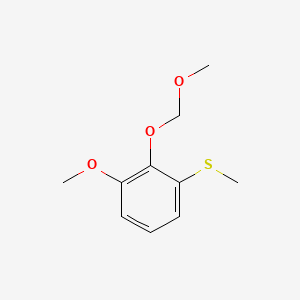
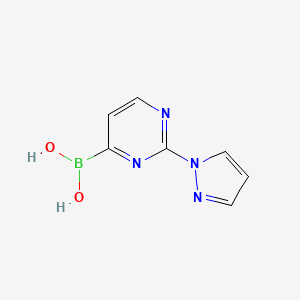
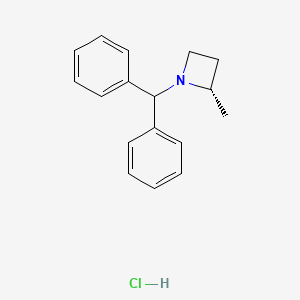
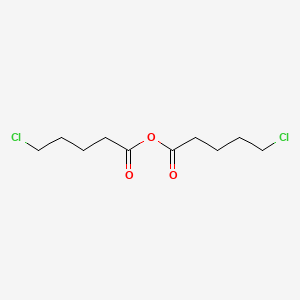
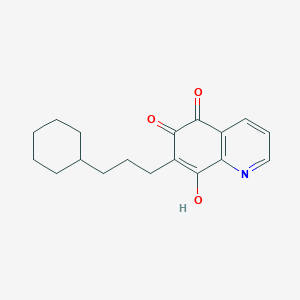
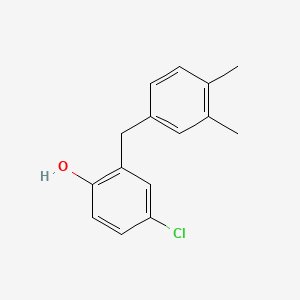
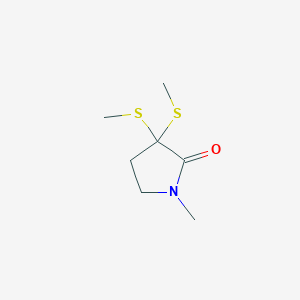
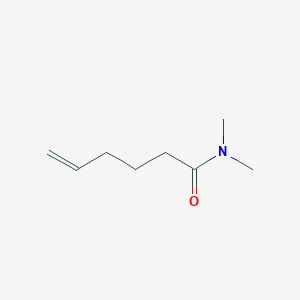
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
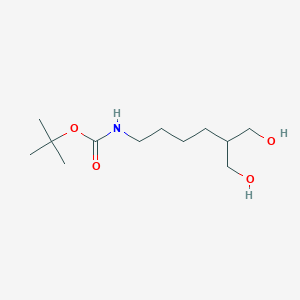
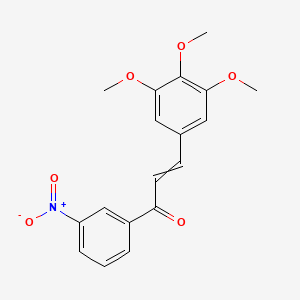

![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)
